![molecular formula C14H14N4S B13006883 6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13006883.png)
6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-isopropyl-1-phenylpyrazole with thiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biology: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cellular processes and signaling pathways.
Pharmaceuticals: Its derivatives are explored for their cytotoxic activities against various cancer cell lines.
Industry: The compound’s unique structure allows for the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[3,4-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential as a kinase inhibitor.
Uniqueness
6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl and phenyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins, enhancing its efficacy as a kinase inhibitor.
Propiedades
Fórmula molecular |
C14H14N4S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
1-phenyl-6-propan-2-yl-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C14H14N4S/c1-9(2)12-16-13-11(14(19)17-12)8-15-18(13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17,19) |
Clave InChI |
NSWHKCFWPIVKSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=S)C2=C(N1)N(N=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


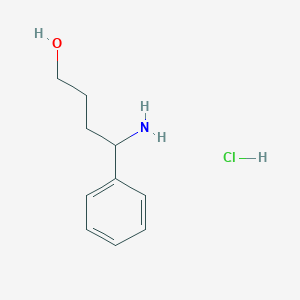
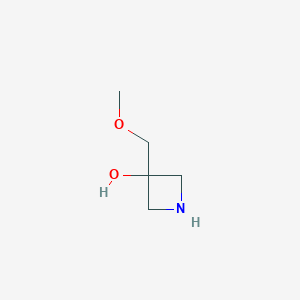
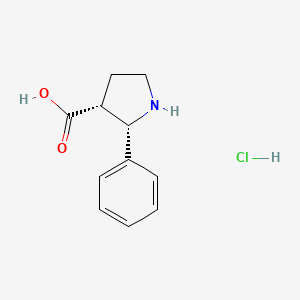
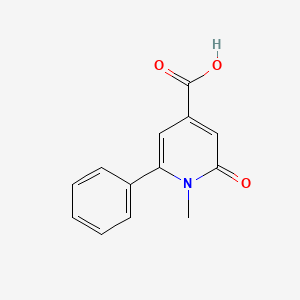
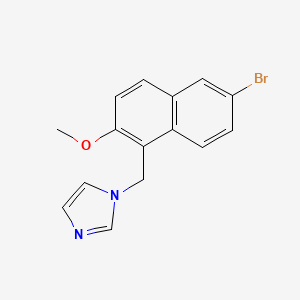
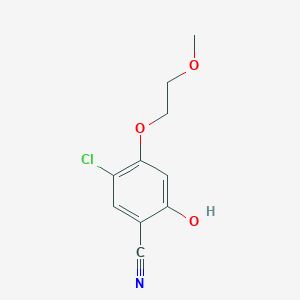
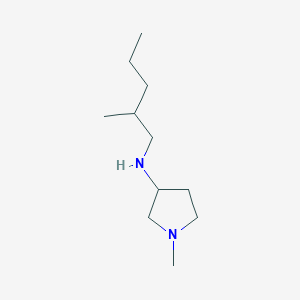
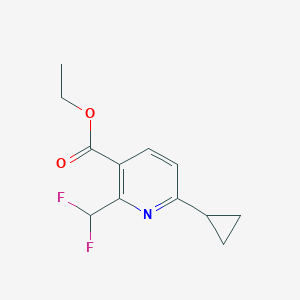
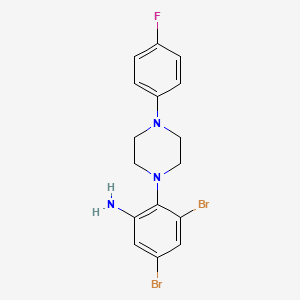
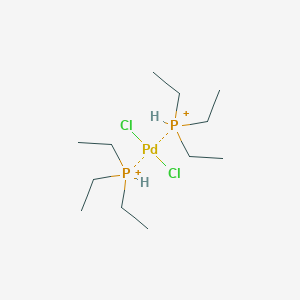
![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
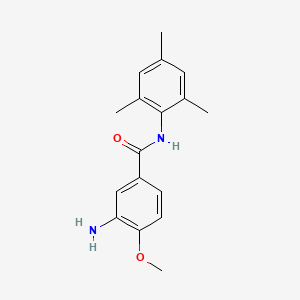
![6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13006888.png)
